1-(2,4-dibromo-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2,4-dibromo-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of sulfonyl benzotriazoles This compound is characterized by the presence of two bromine atoms, a methyl group, and a benzenesulfonyl group attached to a benzotriazole ring
Preparation Methods
The synthesis of 1-(2,4-dibromo-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves multiple steps. One common synthetic route includes the bromination of 5-methylbenzenesulfonyl chloride followed by the introduction of the benzotriazole moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-dibromo-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: The benzotriazole ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-dibromo-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dibromo-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromine atoms and the sulfonyl group play crucial roles in binding to target molecules, altering their activity. The benzotriazole ring can interact with various enzymes and receptors, modulating their function and leading to the desired biological effects.
Comparison with Similar Compounds
1-(2,4-dibromo-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole can be compared with other sulfonyl benzotriazoles, such as:
- 1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
- 1-(2,4-difluoro-5-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
These compounds share similar structural features but differ in the halogen atoms attached to the benzene ring. The presence of different halogens can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2,4-dibromo-5-methylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2S/c1-8-6-13(10(15)7-9(8)14)21(19,20)18-12-5-3-2-4-11(12)16-17-18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPPJRCMKIGIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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